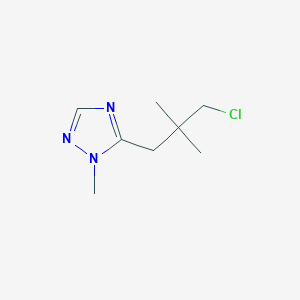
5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a carboxylic acid group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the carboxylic acid group, converting them to corresponding hydrocarbons or alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another chloro-substituted compound with different biological activities.
5-Chloro-2-pentanone: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzofuran ring enhances its potential for diverse applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H7ClO3S |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
5-chloro-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3S/c1-15-9-6-4-5(11)2-3-7(6)14-8(9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
XWCIEIXVYMFALY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
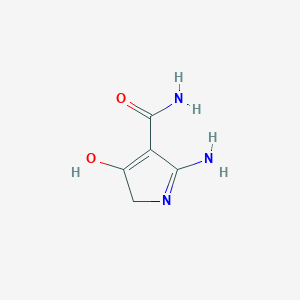
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
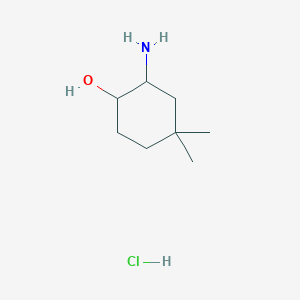
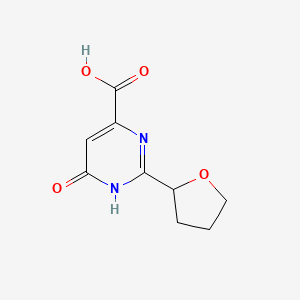
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
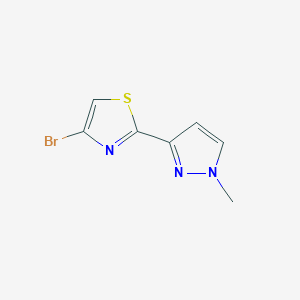
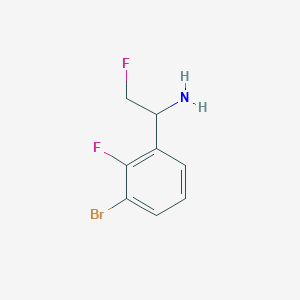
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
